![molecular formula C15H21BO2 B2764978 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane CAS No. 1314495-37-8](/img/structure/B2764978.png)
4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane
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Description
4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane, also known as TPCPD, is a cyclic boronate ester that is used in organic synthesis and has been studied for its potential applications in various scientific fields. It is a colorless, crystalline compound with a molecular formula of C13H18BO2. The structure of TPCPD consists of a four-membered ring of two boron atoms and two oxygen atoms, with a phenylcyclopropyl substituent attached to one of the boron atoms. Its unique structure makes it an attractive target for research in the fields of organic synthesis and drug discovery.
Scientific Research Applications
- These carriers respond to changes in the organism’s microenvironment (e.g., pH, glucose levels, ATP). They can load anti-cancer drugs, insulin, and genes, achieving controlled drug release .
- DFT also helps study the molecular electrostatic potential and frontier molecular orbitals, providing insights into physical and chemical properties .
- Similar compounds, such as N-(2-fluoro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide , have been synthesized and studied. Their molecular structures align with crystallographic data, as confirmed by DFT .
Drug Carriers and Controlled Release Systems
Crystallography and Conformational Analysis
Fluorinated Analogues
Boric Acid Ester Intermediates
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-13(2)14(3,4)18-16(17-13)15(10-11-15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTULJTCRWPIQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |
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